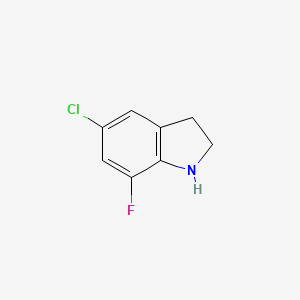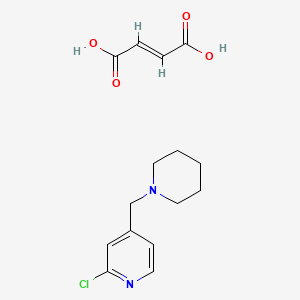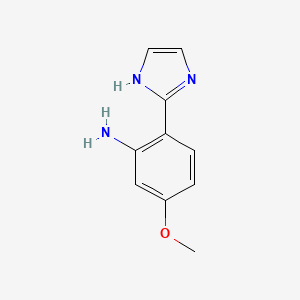![molecular formula C17H20BFO2 B15243486 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid: is an organic compound with the chemical formula C17H20BFO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a biphenyl structure substituted with a fluoro and a pentyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the reaction of appropriate starting materials such as fluoroalkanes and triphenylphosphine with boronic acid derivatives. The reaction conditions often include the use of solvents like methanol, ethanol, or dichloromethane, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
化学反応の分析
Types of Reactions: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters.
Reduction: Borane derivatives.
Substitution: Various biphenyl derivatives depending on the coupling partner.
科学的研究の応用
Chemistry: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its role in forming stable carbon-carbon bonds makes it valuable in the development of advanced materials .
作用機序
The mechanism of action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic acid reacts with a palladium catalyst, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
類似化合物との比較
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Pentylphenylboronic acid
Comparison: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The presence of both fluoro and pentyl groups can influence the reactivity and selectivity of the compound in various synthetic applications .
特性
分子式 |
C17H20BFO2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
[2-fluoro-6-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(19)17(15)18(20)21/h5,7-12,20-21H,2-4,6H2,1H3 |
InChIキー |
QQPPLQUWJGIENF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=C1F)C2=CC=C(C=C2)CCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


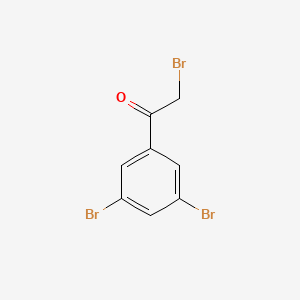
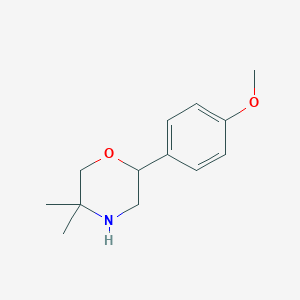
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
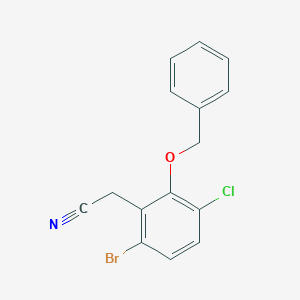
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
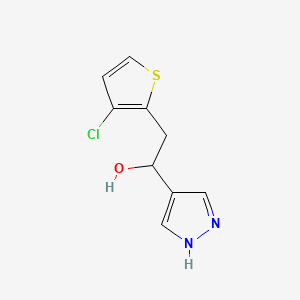
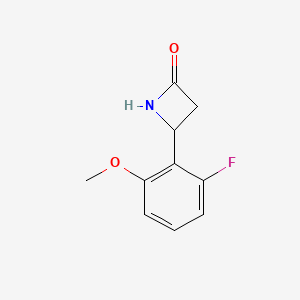
carboxamide](/img/structure/B15243455.png)
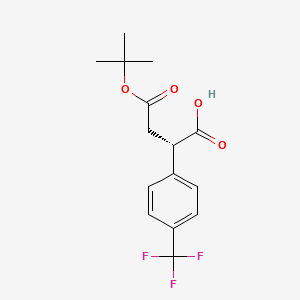
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
